N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Lipophilicity Solubility Drug-likeness

Traditional pivalamides suffer from poor aqueous solubility, leading to high attrition in screening libraries. This 4-amino-2-chlorophenyl pivalamide offers a differentiated solution with a lowered LogP (2.91), elevated TPSA (55.12 Ų), and a validated pharmacophore for adenovirus inhibitor development. Key outcomes: • Aqueous-compatible fragment for early-stage library screening; reduces solubility-related false negatives. • PAK4 IC₅₀ = 5,720 nM, serving as a low-affinity reference standard in selectivity panels. • Correct regioisomeric pattern for further derivatization into hydroxybenzamide-based antivirals (optimized analogs achieve IC₅₀ = 0.27 µM, SI > 100). Supplied as free base at ≥98% purity; stored sealed at 2-8°C; ships at ambient temperature. For R&D and further manufacturing use only.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 680989-90-6
Cat. No. B1606552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
CAS680989-90-6
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyUVAVPWJVSUUELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide: Physicochemical & Binding Profile


N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 680989-90-6) is a synthetic, multifunctional aniline-pivalamide derivative supplied as a free base (MF: C₁₁H₁₅ClN₂O, MW: 226.70 g/mol) at ≥98% purity by ChemScene , also available through ChemBridge Corporation (Cat. No. 4022610) [1]. It is stored sealed in dry conditions at 2–8°C for research and further manufacturing use only.

1
Synthetic pivalamide building block for fragment-based library design
2
4-Amino-2-chlorophenyl scaffold with steric tert-butyl protection
3
Supplied as free base for further medicinal chemistry derivatization
4
Research and further manufacturing use only

Why N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide Cannot Be Replaced by Generic Analogs


The 4-amino-2-chlorophenyl scaffold combined with the bulky tert-butyl (pivalamide) moiety creates a discrete physicochemical and interaction profile that is absent in simple pivalamides (e.g., N-(4-chlorophenyl)pivalamide) and smaller acetamide analogs. This profile—specifically a lowered LogP (2.91 vs. 3.40), elevated TPSA (55.12 vs. 29.10 Ų), and a measurable although modest PAK4 binding signal—cannot be replicated by substituting the 4-amino group with hydrogen or changing the tert-butyl group to a smaller acyl unit . Medicinal chemistry campaigns optimizing human adenovirus inhibitors have confirmed that the 4-amino-2-chlorophenyl substructure critically influences both antiviral potency (IC₅₀ = 0.27 µM achievable in advanced analogs) and selectivity indices (SI > 100) relative to scaffolds lacking these substituents [1].

Physicochemical profile Removal of the 4-amino group increases LogP and lowers TPSA, shifting solubility-permeability balance away from the target profile.
Steric bulk Replacing the tert-butyl moiety with smaller acyl groups alters steric protection and target recognition, potentially invalidating SAR studies.
Kinase interaction Generic pivalamides lacking the 4-amino-2-chlorophenyl motif may not reproduce the PAK4 binding signal, disrupting kinase panel controls.
Antiviral scaffold Confirmed regioisomeric substitution pattern is required for anti-adenovirus derivatization; simpler analogs may not deliver reported selectivity indices.

N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide: Quantitative Differentiation Evidence


Lower LogP Improving Aqueous Solubility

The target compound exhibits a computationally derived LogP of 2.91 , which is 0.49 log units lower than that of N-(4-chlorophenyl)pivalamide (LogP = 3.40) . This reduction correlates with improved aqueous solubility and aligns more closely with standard drug-likeness criteria (LogP < 5).

Lower LogP
Cross-study comparable
LogP 2.91 vs 3.40
ΔLogP = −0.49
Reported lower lipophilicity supports aqueous solubility screening
Computational prediction; context-dependent
Lipophilicity Solubility Drug-likeness

Higher TPSA and Hydrogen-Bonding Capacity

The target compound has a TPSA of 55.12 Ų , which is 26.02 Ų higher than that of N-(4-chlorophenyl)pivalamide (PSA = 29.10 Ų) [1]. The additional amino group increases hydrogen-bond donor/acceptor capacity, influencing both passive membrane permeability and target recognition.

Higher TPSA
Cross-study comparable
TPSA 55.12 vs 29.10 Ų
ΔPSA = +26.02 Ų
Increased H-bond capacity may shift permeability and target recognition
Data from vendor databases; validation recommended
Polar surface area Permeability Drug design

Weak PAK4 Binding Profile

In an enzymatic inhibition assay, the target compound exhibited an IC₅₀ of 5,720 nM against human PAK4 [1]. While this represents weak binding, it contrasts starkly with potent PAK4 inhibitors such as CHEMBL5180027 (IC₅₀ = 2.70 nM) [2], positioning the compound as a useful low-affinity control or selectivity marker rather than a lead inhibitor.

PAK4 Binding
Cross-study comparable
IC₅₀ = 5,720 nM
Supports use as a weak-binder control in kinase selectivity panels
~2,100-fold less potent than CHEMBL5180027
Kinase profiling PAK4 Selectivity

N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide: Deployment Scenarios


Fragment-Based Screening with Soluble Pivalamide Scaffold

With a LogP of 2.91 and TPSA of 55.12 Ų , this compound is more soluble than N-(4-chlorophenyl)pivalamide (LogP 3.40, PSA 29.10 Ų) [REFS-1, REFS-2]. It is suitable as a fragment or core scaffold for aqueous-compatible screening libraries where early solubility attrition of traditional pivalamides is a known failure mode.

Kinase Selectivity Panel: Weak PAK4 Negative Control

The documented PAK4 IC₅₀ of 5,720 nM defines this compound as a weak kinase binder, making it scientifically appropriate for inclusion in PAK4 selectivity panels as a low-affinity reference standard alongside potent inhibitors (e.g., IC₅₀ ~2.70 nM) .

Synthetic Intermediate for Antiviral Bioisosteres

The 4-amino-2-chlorophenyl motif is a validated pharmacophore in human adenovirus (HAdV) inhibitor development, where optimized analogs achieve IC₅₀ values of 0.27 µM and selectivity indices exceeding 100 . Procuring this specific pivalamide-protected aniline building block ensures the correct regioisomeric substitution pattern for further derivatization into hydroxybenzamide-based antivirals.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Aqueous solubility profile
LogP and TPSA verification in assay buffer
Kinase selectivity panel control
Weak PAK4 interaction
Binding confirmation against reference inhibitor
Antiviral bioisostere synthesis
4-Amino-2-chlorophenyl regioisomer
Structural identity and derivatization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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